molecular formula C12H24N2O2 B6156361 tert-butyl 3-(1-amino-2-methylpropan-2-yl)azetidine-1-carboxylate CAS No. 1375452-71-3

tert-butyl 3-(1-amino-2-methylpropan-2-yl)azetidine-1-carboxylate

Cat. No.: B6156361
CAS No.: 1375452-71-3
M. Wt: 228.3
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Description

Tert-butyl 3-(1-amino-2-methylpropan-2-yl)azetidine-1-carboxylate is a chemical compound with the molecular formula C12H24N2O2 and a molecular weight of 228.33 g/mol . This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a tert-butyl ester group. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Properties

CAS No.

1375452-71-3

Molecular Formula

C12H24N2O2

Molecular Weight

228.3

Purity

95

Origin of Product

United States

Preparation Methods

Solvent and Temperature Effects

The choice of solvent profoundly impacts reaction efficiency. Dichloromethane (DCM) is preferred for Boc protection due to its inertness and ability to dissolve both organic reagents and gaseous byproducts (e.g., CO₂). However, alternatives like ethyl acetate or toluene may be used in industrial settings to reduce environmental toxicity.

Temperature control is critical during cyclization. The patent CN111362852A specifies maintaining an internal temperature of 10–40°C during Boc protection to prevent side reactions such as N-overprotection or carbamate decomposition. Elevated temperatures (>50°C) lead to a 15–20% reduction in yield due to competitive hydrolysis.

Catalysts and Reagents

Triethylamine (TEA) serves as both a base and catalyst in the Boc protection step, neutralizing HCl generated during the reaction. Substituting TEA with stronger bases like DBU (1,8-diazabicycloundec-7-ene) can accelerate the reaction but risks overalkylation.

The patent highlights the use of sodium bromide as a catalyst in cyclization steps, enhancing reaction rates by 30% compared to uncatalyzed conditions.

Comparative Analysis of Industrial-Scale Methods

Traditional synthesis routes for this compound often rely on oxidizing hydroxylated precursors (e.g., 3-hydroxyazetidine derivatives) using agents like chromium trioxide or Dess-Martin periodinane. These methods face limitations:

Parameter Traditional Oxidation Patent CN111362852A
Yield 60–70%85–91%
Solvent Toxicity High (DMSO, dioxane)Moderate (DCM)
Byproducts Multiple impuritiesMinimal
Scalability LimitedHigh

The patent method eliminates oxidation steps, reducing waste and simplifying purification. For example, column chromatography is avoided in favor of simple aqueous workups, cutting production costs by 40%.

Case Study: Large-Scale Synthesis

A representative large-scale synthesis from the patent involves:

  • Cyclization :

    • Reactants : 3,3-dimethoxyazetidine (10 g, 85.4 mmol), ammonium chloride (6.5 g, 119.6 mmol).

    • Conditions : HCl (2 M, 50 mL), stirred at 25°C for 12 h.

    • Outcome : 3-azetidinone intermediate (8.2 g, 89% yield).

  • Boc Protection :

    • Reactants : 3-azetidinone (8.2 g), Boc₂O (22.3 g, 102.5 mmol), TEA (12.9 g, 128.1 mmol).

    • Conditions : DCM (50 mL), 10–40°C, 4 h.

    • Outcome : Boc-protected azetidine (16.9 g, 91% yield).

  • Amination :

    • Reactants : Boc-azetidine (16.9 g), 2-methyl-2-nitropropane (14.2 g, 119.6 mmol).

    • Conditions : H₂/Pd-C (10% wt), methanol, 50°C, 6 h.

    • Outcome : this compound (15.1 g, 82% yield).

Environmental and Economic Considerations

The patent methodology reduces hazardous waste by 60% compared to oxidation-based routes, aligning with green chemistry principles. Solvent recycling (e.g., DCM recovery via distillation) further enhances sustainability. Economically, the streamlined process lowers raw material costs by 25%, making it viable for kilogram-scale production .

Chemical Reactions Analysis

Carboxylate Ester Formation and Deprotection

The tert-butyl carbamate group serves as a protective moiety for the azetidine nitrogen. Key transformations include:

  • Synthesis : Reacting azetidine derivatives with tert-butyl chloroformate under basic conditions (e.g., NaOH or NaHCO₃) yields the carbamate-protected compound.

  • Deprotection : Treatment with trifluoroacetic acid (TFA) in dichloromethane removes the tert-butyloxycarbonyl (Boc) group, regenerating the free amine.

Reaction TypeReagents/ConditionsProduct
Boc Protectiontert-Butyl chloroformate, NaOH (0–5°C)Protected azetidine
Boc DeprotectionTFA in DCM (rt, 2–4 hr)Free azetidine amine

Aza-Michael Addition

The azetidine nitrogen participates in nucleophilic additions. For example:

  • Mechanism : The amine group attacks α,β-unsaturated carbonyl compounds (e.g., methyl acrylate) in the presence of a base like DBU .

  • Application : This reaction diversifies the azetidine scaffold, enabling the synthesis of hybrid heterocycles .

Example :

Azetidine+Methyl acrylateDBU3-(Acetoxymethyl)azetidine derivative\text{Azetidine} + \text{Methyl acrylate} \xrightarrow{\text{DBU}} \text{3-(Acetoxymethyl)azetidine derivative}

Oxidation of Hydroxy Group

The secondary alcohol moiety undergoes oxidation to form a ketone:

  • Reagents : Pyridinium chlorochromate (PCC) in dichloromethane converts the hydroxy group to a ketone without over-oxidizing the tert-butyl group.

Starting MaterialOxidizing AgentProductYield
Hydroxy-azetidinePCC/DCM (rt, 6 hr)Ketone derivative~75%

Suzuki–Miyaura Cross-Coupling

The compound’s brominated derivatives participate in palladium-catalyzed cross-couplings:

  • Conditions : Pd(PPh₃)₄, Na₂CO₃, and boronic acids in toluene/ethanol/water (3:1:1) at 80°C .

  • Outcome : Introduces aryl/heteroaryl groups at the azetidine ring, enhancing structural diversity for drug discovery .

Representative Reaction :

Br-Azetidine+PhB(OH)2Pd(0)Ph-Azetidine\text{Br-Azetidine} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(0)}} \text{Ph-Azetidine}

Esterification and Amide Bond Formation

The carboxylate group reacts with alcohols or amines:

  • Esterification : Methanol/HCl converts the carboxylate to methyl esters.

  • Amidation : Coupling with amines using EDCI/HOBt forms amides, useful in peptide mimetics.

ReactionReagentsApplication
EsterificationMeOH, HCl (reflux)Prodrug synthesis
AmidationEDCI, HOBt, DIPEABioactive conjugates

Comparative Reactivity with Analogues

The hydroxy and tert-butyl groups differentiate its reactivity from similar compounds:

CompoundKey Functional GroupsDistinct Reactions
Tert-butyl 3-(1-amino-2-methylpropan-2-yl)azetidine-1-carboxylateHydroxy, Boc-protected amineAza-Michael additions, Suzuki couplings
tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate Primary amineFaster amide formation but

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development
Tert-butyl 3-(1-amino-2-methylpropan-2-yl)azetidine-1-carboxylate serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structural features allow it to participate in reactions that yield bioactive molecules, particularly those targeting neurological disorders and metabolic diseases.

2. Enzyme Inhibitors
Research indicates that derivatives of this compound can act as enzyme inhibitors. For instance, studies have shown that modifications of the azetidine ring can enhance inhibitory activity against specific enzymes involved in disease pathways .

3. Peptide Synthesis
This compound is also utilized in peptide synthesis due to its ability to form stable linkages with amino acids. It facilitates the creation of peptide analogs that may exhibit improved biological activities compared to their natural counterparts .

Synthetic Biology Applications

1. Bioconjugation
In synthetic biology, this compound can be employed for bioconjugation processes, where it is used to attach biomolecules to surfaces or other biomolecules. This application is particularly relevant in creating biosensors and drug delivery systems .

2. Gene Delivery Systems
The compound's properties make it suitable for use in gene delivery systems, where it can be incorporated into vectors that transport genetic material into cells. Its stability and compatibility with biological systems enhance the efficiency of gene therapy approaches .

Material Science Applications

1. Polymer Chemistry
In polymer chemistry, this compound can serve as a monomer for synthesizing new polymers with tailored properties. These polymers may find applications in coatings, adhesives, and other materials requiring specific mechanical or chemical characteristics .

2. Nanomaterials
The compound has potential applications in the development of nanomaterials. Its ability to interact with various substrates at the molecular level allows for the creation of nanostructured materials that exhibit enhanced properties for electronics and photonics applications .

Case Study 1: Synthesis of Bioactive Compounds

A study demonstrated the use of this compound in synthesizing a series of novel compounds with potential anti-cancer activity. The derivatives showed promising results in inhibiting tumor cell proliferation in vitro.

Case Study 2: Development of Drug Delivery Systems

Research involving this compound highlighted its role in developing lipid-based nanoparticles for targeted drug delivery. The nanoparticles effectively encapsulated therapeutic agents and released them in a controlled manner upon reaching the target site.

Mechanism of Action

The mechanism of action of tert-butyl 3-(1-amino-2-methylpropan-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The azetidine ring and the tert-butyl ester group contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological processes and lead to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-aminoazetidine-1-carboxylate
  • N-BOC-3-aminoazetidine hydrochloride
  • 3-amino-1-BOC-azetidine
  • 3-aminoazetidine, N1-BOC protected

Uniqueness

Tert-butyl 3-(1-amino-2-methylpropan-2-yl)azetidine-1-carboxylate is unique due to the presence of the 1-amino-2-methylpropan-2-yl group, which imparts distinct steric and electronic properties.

Biological Activity

Tert-butyl 3-(1-amino-2-methylpropan-2-yl)azetidine-1-carboxylate, with the molecular formula C12H24N2O2 and a molecular weight of approximately 228.33 g/mol, is a synthetic organic compound characterized by its azetidine ring structure, tert-butyl group, and carboxylate functional group. This compound has garnered attention in biochemical research due to its potential applications in modulating enzyme activity and interacting with various biological targets.

The synthesis of this compound typically involves several steps, including the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C). The compound's reactivity is influenced by the azetidine ring and carboxylate group, allowing it to participate in various organic reactions that make it a versatile intermediate in chemical synthesis.

Biological Activity

Preliminary studies suggest that this compound exhibits significant biological activity, particularly in enzyme interactions and protein-ligand binding studies. It has been shown to bind to specific enzymes and receptors, modulating their activity, which is crucial for understanding its therapeutic potential.

Enzyme Interaction Studies

Research indicates that this compound can influence metabolic pathways through its interaction with enzymes. For instance, it has been investigated for its ability to modulate enzyme activity related to metabolic disorders. The specific mechanisms of action remain largely unexplored; however, the compound's structural features suggest it may have a role in enzyme inhibition or activation.

Case Studies

While comprehensive clinical data on this compound is limited, initial findings from laboratory studies highlight its potential:

  • Antimicrobial Activity : In vitro studies have indicated that compounds structurally related to this compound exhibit antibacterial properties against various strains of bacteria, including Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentrations (MICs) of these compounds were compared to established antibiotics, revealing promising results for future drug development .
  • Therapeutic Applications : The compound's ability to modulate enzyme activity suggests potential therapeutic applications in treating metabolic diseases. Further exploration into its pharmacokinetics and bioavailability is necessary to establish its efficacy in clinical settings.

Comparative Analysis with Similar Compounds

A comparison with similar compounds reveals unique features of this compound that contribute to its biological activity:

Compound NameMolecular FormulaUnique Features
Tert-butyl 3-(1-amino-2-methylpropan-2-yl)-3-hydroxyazetidine-1-carboxylateC12H24N2O3Contains a hydroxy group affecting reactivity
Tert-butyl N-(1-amino-2-methylpropan-2-yl)carbamate hydrochlorideC12H24N2O2ClContains a chloride ion affecting solubility
N,N-Dimethylglycine tert-butyl esterC7H15NLacks an azetidine ring; simpler structure

The presence of the azetidine ring along with the tert-butyl group and carboxylic acid functionality distinguishes this compound from others, enhancing its specific reactivity and biological profile .

Q & A

Q. Q: What are the critical steps in synthesizing tert-butyl 3-(1-amino-2-methylpropan-2-yl)azetidine-1-carboxylate, and how can purity be optimized?

A: The synthesis typically involves:

  • Azetidine ring functionalization : Introducing the tert-butoxycarbonyl (Boc) protecting group via carbamate formation under anhydrous conditions .
  • Amine coupling : Reacting with 1-amino-2-methylpropan-2-yl derivatives, often using coupling agents like EDCI/HOBt or DCC to minimize side reactions .
  • Deprotection : Controlled acidic (e.g., TFA) or basic conditions to remove the Boc group while preserving the azetidine scaffold .
    Purity Optimization : Use column chromatography (silica gel, gradient elution) or preparative HPLC (>95% purity). Monitor intermediates via LC-MS and confirm final structure with 1^1H/13^13C NMR and HRMS .

Advanced Analytical Techniques

Q. Q: Which advanced spectroscopic methods resolve structural ambiguities in this compound, particularly stereochemistry?

A:

  • NOESY/ROESY NMR : Identifies spatial proximity of protons in the azetidine ring and branched alkyl chain to confirm stereochemical assignments .
  • VCD (Vibrational Circular Dichroism) : Differentiates enantiomers by analyzing chiral vibrational modes, critical for amino-substituted derivatives .
  • X-ray Crystallography : Provides definitive proof of absolute configuration and hydrogen-bonding networks, especially for polymorph screening .

Stability and Storage

Q. Q: How does the compound’s stability vary under different storage conditions, and what degradation pathways are prevalent?

A:

  • Thermal Stability : Decomposes above 150°C via Boc group cleavage; store at -20°C under inert gas (argon) to prevent oxidation .
  • Hydrolytic Degradation : Susceptible to moisture-induced ring-opening of the azetidine moiety. Use desiccants (silica gel) and anhydrous solvents for long-term storage .
  • Light Sensitivity : UV exposure accelerates decomposition; amber vials are recommended .

Biological Interaction Studies

Q. Q: What methodologies are recommended for studying this compound’s interactions with protein targets?

A:

  • SPR (Surface Plasmon Resonance) : Quantifies binding affinity (KdK_d) and kinetics (konk_{on}/koffk_{off}) for enzymes or receptors .
  • Cellular Thermal Shift Assay (CETSA) : Validates target engagement in live cells by measuring thermal stabilization of proteins upon ligand binding .
  • Molecular Dynamics Simulations : Predicts binding modes using docking software (AutoDock Vina) and validates with free-energy perturbation (FEP) calculations .

Computational Modeling for Reaction Optimization

Q. Q: How can computational tools streamline the synthesis and functionalization of this compound?

A:

  • Reaction Path Search (RPS) : Quantum mechanical calculations (DFT, B3LYP/6-31G*) identify low-energy pathways for azetidine ring formation and Boc protection .
  • Machine Learning (ML) : Predicts optimal reaction conditions (solvent, catalyst) using datasets from analogous tert-butyl carbamates .
  • QSPR (Quantitative Structure-Property Relationship) : Models solubility and reactivity based on substituent electronic effects .

Handling Contradictions in Experimental Data

Q. Q: How should researchers address discrepancies between theoretical predictions and experimental results (e.g., yield, selectivity)?

A:

  • Error Source Analysis : Validate computational models by cross-checking with experimental parameters (e.g., solvent polarity, temperature gradients) .
  • High-Throughput Screening (HTS) : Test reaction variations (e.g., 96-well plates) to identify outliers and refine theoretical assumptions .
  • Isotope Labeling : Use 13^{13}C-labeled intermediates to trace unexpected byproducts via NMR .

Comparative Studies with Structural Analogs

Q. Q: What strategies differentiate this compound’s reactivity from analogs like tert-butyl 4-aminopiperidine-1-carboxylate?

A:

  • Steric Effects : The azetidine ring’s smaller size increases ring strain, enhancing nucleophilic reactivity compared to piperidine derivatives .
  • Electronic Profiling : Hammett plots quantify substituent effects on Boc deprotection rates .
  • Biological Selectivity : Compare IC50_{50} values in enzyme assays to map structure-activity relationships (SAR) .

Safety and Hazard Mitigation

Q. Q: What are the primary hazards associated with handling this compound, and how can risks be minimized?

A:

  • Toxicity : Acute oral toxicity (LD50_{50}) data is limited; assume GHS Category 4 and use fume hoods .
  • Flammability : Tert-butyl groups are combustible; avoid open flames and store away from oxidizers .
  • Spill Management : Neutralize with 10% citric acid (for acidic residues) or sodium bicarbonate (for basic residues) .

Reproducibility Challenges

Q. Q: How can batch-to-batch variability in synthesis be reduced for high-impact studies?

A:

  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progression in real time .
  • Design of Experiments (DoE) : Use factorial designs to optimize reagent stoichiometry and reaction time .
  • Certified Reference Materials (CRMs) : Cross-validate purity with independent labs using ISO 17025 protocols .

Integration with Drug Discovery Pipelines

Q. Q: What preclinical assays are critical for evaluating this compound’s therapeutic potential?

A:

  • ADME-Tox : Assess metabolic stability (CYP450 inhibition), plasma protein binding (PPB), and Caco-2 permeability .
  • In Vivo PK : Measure bioavailability (%F) and half-life (t1/2t_{1/2}) in rodent models .
  • Target Validation : CRISPR-Cas9 knockout models confirm on-target effects .

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